molecular formula C10H9ClN2O B12997805 7-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde

7-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B12997805
M. Wt: 208.64 g/mol
InChI Key: PZINCHDDIFHKTQ-UHFFFAOYSA-N
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Description

7-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the chloro and ethyl substituents on the benzimidazole ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with ethyl chloroformate under basic conditions to form the intermediate 7-chloro-1-ethyl-1H-benzo[d]imidazole. This intermediate is then oxidized using an oxidizing agent such as manganese dioxide to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: 7-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 7-Chloro-1-ethyl-1H-benzo[d]imidazole-2-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde has several scientific research applications:

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the development of agrochemicals and dyes, leveraging its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, making the compound effective as an antimicrobial or anticancer agent. The chloro and ethyl substituents enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    7-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the ethyl substituent, which may affect its reactivity and biological activity.

    1-Ethyl-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chloro substituent, which may influence its chemical properties and applications.

    7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde: Contains a methyl group instead of an ethyl group, potentially altering its reactivity and biological effects.

Uniqueness: 7-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of both chloro and ethyl substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity, stability, and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

7-chloro-1-ethylbenzimidazole-2-carbaldehyde

InChI

InChI=1S/C10H9ClN2O/c1-2-13-9(6-14)12-8-5-3-4-7(11)10(8)13/h3-6H,2H2,1H3

InChI Key

PZINCHDDIFHKTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C(=CC=C2)Cl)C=O

Origin of Product

United States

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